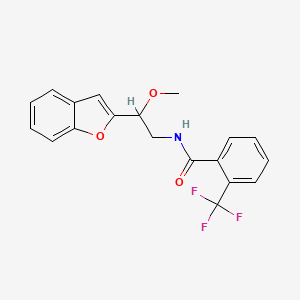

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as BFE-1224, is a novel and potent small-molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. BFE-1224 has been shown to inhibit c-Myc-driven tumor growth in preclinical models of human cancer, making it a promising candidate for further development as a therapeutic agent.

Applications De Recherche Scientifique

Supramolecular Packing Motifs

The structure of related compounds showcases novel organizational motifs combining π-stack surrounded by a triple helical network of hydrogen bonds. This unique structural assembly suggests a new mode of organization for some columnar liquid crystals, demonstrating its potential application in materials science and liquid crystal technology (Lightfoot et al., 1999).

Isotope Labeling in Chemical Synthesis

In chemical synthesis, these compounds have been labeled with hydrogen isotopes to study their structural and physical properties. This technique is pivotal for understanding the behavior of such compounds under various conditions, contributing to the field of radiochemistry and isotopic labeling (Shevchenko et al., 2014).

Antimicrobial Activity

Compounds integrating benzofuran moieties have shown significant antimicrobial activity. The synthesis and characterization of such compounds, including their efficacy against pathogenic bacteria, underline their potential as antimicrobial agents. This research application is crucial in the development of new antibacterial drugs to combat resistant strains (Idrees et al., 2020).

Inhibition of Enzymatic Activities

Benzofuran derivatives have been synthesized as potent inhibitors of the 5-lipoxygenase enzyme, indicating their therapeutic potential in treating conditions associated with inflammation and asthma. The modification of substituents to enhance inhibitor potency and oral activity illustrates the compound's applications in medicinal chemistry and drug design (Ohemeng et al., 1994).

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds show considerable protection against excitotoxic neuronal cell damage, suggesting their use in neurodegenerative disease research and therapy (Cho et al., 2015).

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c1-25-17(16-10-12-6-2-5-9-15(12)26-16)11-23-18(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPKBYLCRXMHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)

![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)